molecular formula C6H4F3NO2S B15224461 5-(Trifluoromethyl)pyridine-2-sulfinic acid

5-(Trifluoromethyl)pyridine-2-sulfinic acid

Cat. No.: B15224461
M. Wt: 211.16 g/mol
InChI Key: VXJQRIPEBZUAPA-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)pyridine-2-sulfinic acid: is an organic compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring, with a sulfinic acid functional group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Trifluoromethyl)pyridine-2-sulfinic acid typically involves the introduction of the trifluoromethyl group to the pyridine ring, followed by the incorporation of the sulfinic acid group. One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid in the presence of a base. The reaction conditions often require a solvent like acetonitrile and a catalyst such as copper(I) iodide .

Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods, such as continuous flow processes or the use of more readily available starting materials. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for achieving high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 5-(Trifluoromethyl)pyridine-2-sulfinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)pyridine-2-sulfinic acid and its derivatives involves interactions with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity by increasing its lipophilicity and electronic effects. These interactions can modulate the activity of the target protein, leading to desired biological effects .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 5-(Trifluoromethyl)pyridine-2-sulfinic acid is unique due to its sulfinic acid functional group, which imparts distinct reactivity and chemical properties. The presence of the trifluoromethyl group further enhances its stability and lipophilicity, making it a valuable intermediate in various synthetic applications .

Properties

Molecular Formula

C6H4F3NO2S

Molecular Weight

211.16 g/mol

IUPAC Name

5-(trifluoromethyl)pyridine-2-sulfinic acid

InChI

InChI=1S/C6H4F3NO2S/c7-6(8,9)4-1-2-5(10-3-4)13(11)12/h1-3H,(H,11,12)

InChI Key

VXJQRIPEBZUAPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C(F)(F)F)S(=O)O

Origin of Product

United States

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